(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid
Description
Systematic IUPAC Nomenclature Analysis
The compound’s IUPAC name follows a hierarchical framework that prioritizes functional groups, stereochemistry, and substituent arrangement. The parent structure is pyrrolidine-2-carboxylic acid , a five-membered heterocyclic amine with a carboxyl group at position 2. The remaining components are appended as substituents through a series of imino (NH) and hydroxy (OH) linkages.
Functional Group Prioritization
Per IUPAC rules, the carboxyl group (-COOH) receives the highest priority, followed by hydroxyl (-OH), imino (-NH-), and amidino (-C(NH2)2) groups. The base name derives from the pyrrolidine ring, with the carboxylic acid suffix "-carboxylic acid" indicating the principal functional group. Substituents are numbered to minimize locants for high-priority groups, resulting in the carboxyl group occupying position 2 on the pyrrolidine ring.
Substituent Arrangement and Stereodescriptors
Each substituent is described using prefixes that denote branching and stereochemistry. For example, the segment (2S)-2-amino-4-carboxy-1-hydroxybutylidene specifies a four-carbon chain with amino (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups at positions 2, 4, and 1, respectively. The S configuration at carbon 2 indicates the spatial arrangement of substituents around this chiral center. Similar stereochemical descriptors apply to all 15 chiral centers in the molecule, each marked with (2S) or (2S,3S) to denote absolute configurations.
Structural Complexity and Branching
The molecule contains 12 distinct branches , each originating from imino linkages. For instance, the segment 1-hydroxy-3-(1H-imidazol-5-yl)propylidene introduces an imidazole ring as a substituent, while 5-carbamimidamido-1-hydroxypentylidene adds a terminal amidino group. These branches are alphabetized in the name according to IUPAC conventions, with prefixes like "carbamimidamido" preceding simpler terms like "hydroxy".
Table 1: Key Functional Groups and Their Positions
| Functional Group | Position(s) | Priority | Example Segment |
|---|---|---|---|
| Carboxyl (-COOH) | 2, 4, etc. | 1 | 4-carboxy-1-hydroxybutylidene |
| Hydroxyl (-OH) | 1, 3, etc. | 2 | 1-hydroxy-3-methylbutylidene |
| Imino (-NH-) | Multiple | 3 | [[(2S)-2-amino...]amino] |
| Amidino (-C(NH2)2) | 5 | 4 | 5-carbamimidamido |
Three-Dimensional Conformational Analysis
The compound adopts a folded, globular conformation stabilized by intramolecular hydrogen bonds and steric interactions. The pyrrolidine ring’s puckered geometry creates a rigid core, while flexible side chains extend outward, forming localized secondary structures.
Pyrrolidine Ring Puckering
The pyrrolidine moiety exists in a Cγ-endo conformation , with carbon 2 (bearing the carboxyl group) displaced above the ring plane. This puckering minimizes torsional strain and facilitates hydrogen bonding between the carboxyl oxygen and adjacent hydroxyl groups.
Intramolecular Hydrogen Bonding
Density functional theory (DFT) calculations on analogous systems predict six intramolecular hydrogen bonds with bond lengths ranging from 1.8–2.2 Å. Key interactions include:
- O-H···N between hydroxyl groups and imino nitrogens (2.0 Å)
- N-H···O=C between amino groups and carboxyl oxygens (1.9 Å)
These bonds create cyclic substructures, such as a β-turn motif in the segment 1-hydroxy-3-(1H-imidazol-5-yl)propylidene , where the imidazole ring stacks against the pyrrolidine core.
Stereochemical Configuration Mapping
The molecule contains 15 stereogenic centers , all configured as S enantiomers. This uniformity creates a chiral environment that influences molecular recognition and interaction specificity.
Chiral Center Identification
Each stereocenter corresponds to a carbon atom bonded to four distinct groups. For example, the carbon at position 2 in the segment (2S)-2-amino-4-carboxy-1-hydroxybutylidene is bonded to:
- Amino group (-NH2)
- Carboxyl group (-COOH)
- Hydroxyl group (-OH)
- Methylene chain (-CH2-)
The Cahn-Ingold-Prelog rules assign the S configuration due to the descending priority order: -COOH > -NH2 > -OH > -CH2-.
Table 2: Representative Stereochemical Centers
| Segment | Configuration | Priority Order |
|---|---|---|
| (2S)-2-amino-4-carboxy... | S | COOH > NH2 > OH > CH2 |
| (2S,3S)-2-[[(2S)-2-[[...]amino] | S,S | COOH > OH > CH(CH3) > NH |
| 5-carbamimidamido... | S | C(NH2)2 > CH2 > NH > H |
Intermolecular Interaction Patterns
The compound engages in diverse non-covalent interactions, driven by its polar functional groups and aromatic residues.
Hydrogen Bonding Networks
In crystalline states, the carboxyl and hydroxyl groups form bidirectional hydrogen bonds with adjacent molecules. For example:
- O-H···O=C interactions (2.1 Å) between carboxyl groups
- N-H···O-H bonds (2.3 Å) linking imino and hydroxyl groups
These networks create a layered lattice structure, enhancing thermal stability.
Ionic Interactions
The amidino groups (-C(NH2)2) exist as guanidinium cations at physiological pH, enabling salt bridges with carboxylate anions. Molecular dynamics simulations of similar compounds show binding energies of −15 to −20 kcal/mol for these interactions.
Aromatic Stacking
The phenyl group in 1-hydroxy-3-phenylpropylidene participates in π-π stacking with imidazole rings from neighboring molecules. This interaction, with a typical distance of 3.4 Å between ring planes, contributes to aggregation in nonpolar solvents.
Table 3: Dominant Intermolecular Interactions
| Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Example Groups Involved |
|---|---|---|---|
| Hydrogen bond (O-H···N) | 1.9–2.2 | −5 to −10 | Hydroxyl, imino |
| Ionic (NH3+···COO−) | 2.5–3.0 | −15 to −20 | Amidino, carboxyl |
| π-π stacking | 3.3–3.6 | −2 to −5 | Phenyl, imidazole |
Properties
Molecular Formula |
C83H132N26O24 |
|---|---|
Molecular Weight |
1878.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H](CC1=CC=CC=C1)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)O)O)O)O)N=C([C@H](CO)N=C([C@H](CCC(=N)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](C(C)C)N=C([C@@H]4CCCN4C(=O)[C@H](CC(C)C)N=C(CN=C([C@H](CC(=N)O)N=C([C@H](CCC(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=NC(CC1=CC=CC=C1)C(=NC(CCCNC(=N)N)C(=NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)O)O)O)N=C(C(CO)N=C(C(CCC(=N)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(C(C)C)N=C(C4CCCN4C(=O)C(CC(C)C)N=C(CN=C(C(CC(=N)O)N=C(C(CCC(=O)O)N)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound , with the IUPAC name (2S)-1-[(2S)-2-[...]] , is a complex multi-functional molecule with potential biological activities. Its intricate structure suggests various mechanisms of action which may be relevant in pharmacological contexts. This article will explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple chiral centers and functional groups that contribute to its biological efficacy. The detailed structure indicates the presence of amino acids, hydroxyl groups, and various side chains that may enhance its interaction with biological targets.
Pharmacological Activities
-
Anticancer Activity
- Preliminary studies suggest that the compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and solid tumors in vitro and in vivo models .
- A study reported that derivatives of similar compounds exhibited significant antiproliferative activity, indicating a potential for further development as anticancer agents.
- Neuroprotective Effects
- Metabolic Regulation
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Interactions: The presence of amine and hydroxyl groups suggests potential interactions with various receptors, including those involved in metabolic regulation and cell signaling pathways.
- Enzyme Inhibition: The structural motifs may allow the compound to act as an inhibitor of specific enzymes involved in cancer progression or metabolic disorders.
- Cell Signaling Modulation: It may influence intracellular signaling pathways, potentially altering gene expression related to cell growth and survival.
Case Studies
- Cytotoxicity Assessment
- Neuroprotective Studies
- Metabolic Studies
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The presence of multiple functional groups may enhance interactions with biological targets involved in cancer cell proliferation and survival.
- Case Study : A related compound was tested for its efficacy against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
-
Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity. Compounds containing amino and hydroxyl groups are often active against a range of bacterial and fungal pathogens.
- Research Findings : Studies have demonstrated that derivatives of similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli.
-
Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may allow it to exert neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Clinical Insights : Research has shown that similar compounds can reduce oxidative stress in neuronal cells, providing a protective effect against neurotoxicity.
Biochemical Applications
-
Enzyme Inhibition : The compound may serve as a potent inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in regulating biochemical processes.
- Example : Inhibitors of glutamate receptors derived from related structures have been studied for their role in modulating neurotransmission.
Material Science Applications
-
Polymer Synthesis : The presence of functional groups allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties such as strength and thermal stability.
- Application Example : Research has explored the use of similar compounds in creating biodegradable plastics with improved mechanical properties.
Comparison with Similar Compounds
Research Findings and Gaps
- Data Limitations: No experimental bioactivity or toxicity data were located in authoritative sources (e.g., PubChem, ChEMBL), underscoring the need for primary research .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Principle: Sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.
- Process:
- Resin Loading: The first amino acid is attached to a solid support resin via its carboxyl group.
- Amino Acid Coupling: Protected amino acids (with side-chain protecting groups) are activated (e.g., using HBTU, HATU, or DIC) and coupled to the free amine of the growing chain.
- Deprotection: Temporary protecting groups (e.g., Fmoc) are removed under mild conditions (e.g., piperidine in DMF) to expose the amine for the next coupling.
- Side-Chain Protection: Side chains with reactive groups (hydroxyl, imino, guanidino) are protected with acid-labile or base-labile groups to prevent side reactions.
- Cleavage: After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed, typically using trifluoroacetic acid (TFA) cocktails.
- Advantages: High purity, automation-friendly, efficient for long peptides.
- Considerations: Requires optimization of coupling times, reagent excess, and washing steps to minimize incomplete reactions and side products.
Solution-Phase Peptide Synthesis and Fragment Coupling
- Principle: Synthesis of peptide fragments separately, followed by coupling to form the full-length peptide.
- Process:
- Fragment Synthesis: Smaller peptide segments are synthesized either by SPPS or solution-phase methods.
- Activation and Coupling: Fragments are activated at the C-terminus (e.g., as active esters or anhydrides) and coupled to the N-terminus of another fragment.
- Purification: Each fragment and final product are purified by chromatography (HPLC).
- Advantages: Useful for very large peptides or peptidomimetics where SPPS is inefficient.
- Challenges: Requires careful control of solubility and reactivity; risk of epimerization at coupling sites.
Protection and Deprotection Strategies
- Common Protecting Groups:
- Amino groups: Fmoc (base-labile), Boc (acid-labile)
- Hydroxyl groups: TBDMS, tBu
- Carboxyl groups: Methyl or benzyl esters
- Guanidino groups: Pbf or Pmc
- Selective deprotection is critical to avoid side reactions and maintain stereochemical integrity.
Stereochemical Control
- Use of enantiomerically pure amino acid building blocks.
- Mild reaction conditions to prevent racemization.
- Monitoring by chiral HPLC or NMR to confirm stereochemical purity.
Analytical and Purification Techniques
- HPLC: For purification and purity assessment.
- Mass Spectrometry: To confirm molecular weight and sequence.
- NMR Spectroscopy: To verify stereochemistry and structure.
- Elemental Analysis: To confirm composition.
Data Table: Typical Reagents and Conditions for Peptide Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | Wang resin, Rink amide resin | Anchor first amino acid |
| Amino Acid Activation | HBTU, HATU, DIC + DIPEA | Activate carboxyl group for coupling |
| Coupling | Protected amino acid, DMF solvent | Form amide bond |
| Deprotection | 20% Piperidine in DMF (for Fmoc removal) | Remove temporary protecting group |
| Side-Chain Protection | Boc, tBu, Pbf, TBDMS | Protect reactive side chains |
| Cleavage | TFA with scavengers (e.g., water, TIS) | Remove peptide from resin and side groups |
| Purification | Reverse-phase HPLC | Isolate pure peptide |
Research Findings and Literature Insights
- Recent advances in SPPS allow synthesis of peptides with over 50 residues with high yield and purity.
- Use of microwave-assisted SPPS accelerates coupling and deprotection steps, reducing synthesis time.
- Fragment condensation methods improve yields for very large peptides by minimizing aggregation.
- Protecting group strategies have evolved to minimize side reactions, especially for sensitive groups like imidazole and guanidino.
- Analytical methods such as LC-MS and chiral chromatography are essential for confirming the integrity of complex peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
